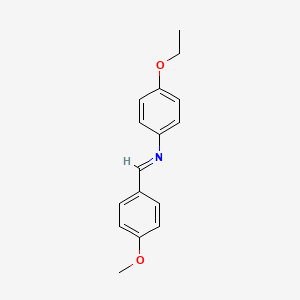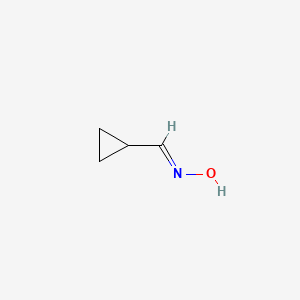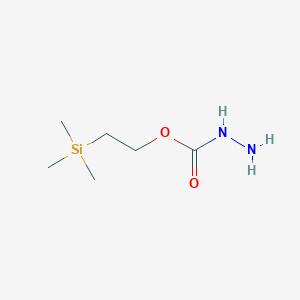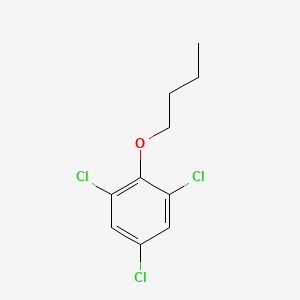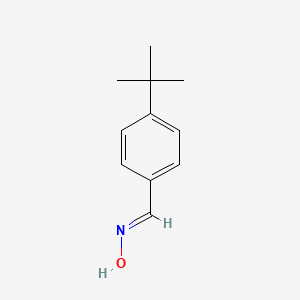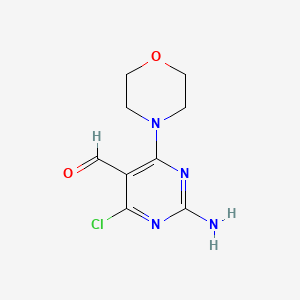
2-Amino-4-chloro-6-(morpholin-4-yl)pyrimidine-5-carbaldehyde
Vue d'ensemble
Description
The compound “2-Amino-4-chloro-6-(morpholin-4-yl)pyrimidine-5-carbaldehyde” is a symmetric compound in which all positions, except for the position at C–5, are α and/or γ to a nitrogen inside the ring . It belongs to the class of organic compounds known as phenylmorpholines, which are aromatic compounds containing a morpholine ring and a benzene ring linked to each other through a CC or a CN bond .
Synthesis Analysis
The synthesis of this compound involves aromatic nucleophilic substitution reaction products on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde. The isolated compounds are products of amination, solvolysis, and condensation processes under mild and environmentally friendly conditions, due to the influence of structural factors of the starting pyrimidine and a high concentration of alkoxide ions . This method allows the building of pyrimidine-based compound precursors of N-heterocyclic systems .Molecular Structure Analysis
The molecular structure of “2-Amino-4-chloro-6-(morpholin-4-yl)pyrimidine-5-carbaldehyde” is characterized by a pyrimidine core, which is regarded as the second heteroaromatic ring present in pharmaceutically active compounds . The pyrimidine core is functionalized with amino and halogen groups, making it a suitable precursor for a number of structural alterations in the synthesis of pyrimidine-based compounds .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily aromatic nucleophilic substitution reactions. These reactions include Grignard agents, cross-coupling reactions to build aryl-heteroaryl or heteroaryl-heteroaryl bonds, and alkoxy and amino groups . The halogenated pyrimidines can incorporate nucleophiles regioselectively via S N Ar reaction .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Its molecular weight is 242.66 . The boiling point is predicted to be 530.7±60.0 °C .Applications De Recherche Scientifique
Chemical Synthesis
This compound is used in the field of chemical synthesis. It can serve as a substrate in palladium-catalyzed cyanation with zinc (II) cyanide . This process is crucial in the synthesis of various organic compounds.
Heterocyclic Compound Research
The compound is significant in the research of heterocyclic compounds. It’s particularly useful in the synthesis of functionalized pyrimidines with amino and halogen groups, which are suitable precursors for a number of structural alterations in the synthesis of pyrimidine-based compounds .
Aromatic Nucleophilic Substitution Reactions
The compound is involved in aromatic nucleophilic substitution reactions. It can incorporate nucleophiles regioselectively via S N Ar reaction . This property makes it a valuable tool in the synthesis of various other compounds.
Environmental Chemistry
The compound can undergo solvolysis and condensation processes under mild and environmentally friendly conditions . This makes it a subject of interest in environmental chemistry, where the focus is on reducing the environmental impact of chemical reactions.
Pharmaceutical Research
Given the presence of the pyrimidine core in many pharmaceutically active compounds , this compound could potentially be used in pharmaceutical research for the development of new drugs.
Mass Spectrometry
The compound can be analyzed using high-resolution mass spectrometry (HRMS), a technique used in the identification and quantification of compounds . This suggests its potential use in analytical chemistry and quality control processes.
Mécanisme D'action
Target of Action
Similar compounds have been found to target signal transducers and activators of transcription 6 (stat6), a key regulator of the type 2 helper t (th2) cell immune response .
Mode of Action
It can be inferred that the compound interacts with its targets, possibly through aromatic nucleophilic substitution reactions .
Biochemical Pathways
Based on the potential target (stat6), it may influence the th2 cell immune response pathway .
Result of Action
Based on the potential target (stat6), it may influence the th2 cell immune response, which could have implications for allergic diseases such as asthma and atopic diseases .
Propriétés
IUPAC Name |
2-amino-4-chloro-6-morpholin-4-ylpyrimidine-5-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN4O2/c10-7-6(5-15)8(13-9(11)12-7)14-1-3-16-4-2-14/h5H,1-4H2,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOBJTIHXAZNGDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=NC(=N2)N)Cl)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401181354 | |
| Record name | 2-Amino-4-chloro-6-(4-morpholinyl)-5-pyrimidinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401181354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
155087-34-6 | |
| Record name | 2-Amino-4-chloro-6-(4-morpholinyl)-5-pyrimidinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155087-34-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-4-chloro-6-(4-morpholinyl)-5-pyrimidinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401181354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



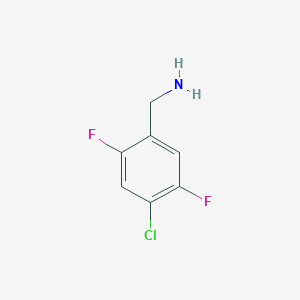
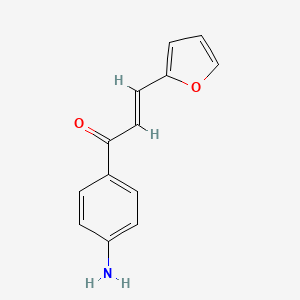
![4-Iodobenzo[b]thiophene-2-carbonitrile](/img/structure/B3243111.png)


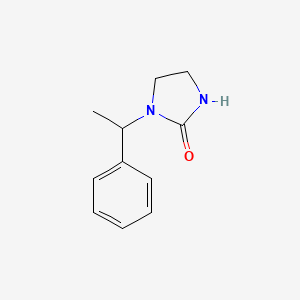
![2,3-dihydro-1H-pyrido[3,4-b][1,4]thiazine](/img/structure/B3243135.png)
![Ethyl 2-[[4-(4-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B3243142.png)
